molecular formula C12H11N3O3 B2519343 4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid CAS No. 1096875-83-0

4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid

Cat. No. B2519343
CAS RN: 1096875-83-0
M. Wt: 245.238
InChI Key: YCUPYRQKVWMFTO-UHFFFAOYSA-N
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Description

The compound "4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid" is a derivative of benzoic acid, which is a well-known aromatic carboxylic acid. It is structurally related to various other benzoic acid derivatives that have been synthesized and characterized in the literature. For instance, compounds such as 4-methoxy-2-methyl benzoic acid , azo-benzoic acids , and 4-amino-2-methoxy-5-ethylthio benzoic acid have been reported, which share the methoxy functional group and the benzoic acid moiety.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including methylation, thiocyanation, hydrolysis, and ethylation , or nitrification, diazotization, and selective reduction . These methods demonstrate the versatility in synthetic approaches to modify the benzoic acid core structure. The synthesis of "4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid" would likely involve similar strategies, such as functional group transformations and coupling reactions, to introduce the methoxypyrimidinyl and amino groups.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and MS . The molecular geometry and electronic structure can be optimized using computational methods like density functional theory (DFT) . These analyses provide insights into the molecular conformations, electronic distributions, and potential reactive sites of the molecules.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions, including acid-base dissociation and tautomerism . The presence of substituents like the methoxypyrimidinyl group could influence the reactivity and the types of chemical transformations the compound can undergo. Intramolecular hydrogen bonding, as observed in related compounds , may also play a role in the chemical behavior of "4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid".

Physical and Chemical Properties Analysis

The physical properties such as melting points and solubility are influenced by the molecular structure and the nature of the substituents . The presence of different functional groups can lead to variations in these properties. The chemical properties, including reactivity and stability, can be assessed through experimental techniques like thermal analysis and by studying the compound's behavior in different solvents or pH conditions .

Scientific Research Applications

Co-crystallization Studies

Research has explored the co-crystallization of benzoic acid derivatives with N-containing bases, highlighting stoichiometric variants, polymorphism, and twinning in the resulting co-crystals. These studies provide insight into the molecular interactions and crystal packing efficiencies of benzoic acid derivatives when combined with various bases, which could have implications for designing new materials and understanding molecular assembly processes (Skovsgaard & Bond, 2009).

Hydrogen Bonding and Crystal Structure

Investigations into hydrogen bonding and crystal structures of pyrimidine derivatives have revealed the formation of pi-stacked chains and centrosymmetric dimers. These studies help elucidate the structural characteristics and potential intermolecular interactions present in compounds containing the pyrimidine moiety, which is closely related to the chemical structure of interest (Glidewell, Low, Melguizo, & Quesada, 2003).

Synthesis Methods

Research on the synthesis of 2-amino-4-methoxy benzoic acid from toluene showcases innovative methods for producing such compounds. This includes steps like nitrification, diazotization, and selective reduction, offering a blueprint for synthesizing related compounds efficiently (Jiang Jian-hui, 2010).

Solubility Studies

The solubility of related compounds, like 2-amino-4-chloro-6-methoxypyrimidine, in various organic solvents has been studied, providing valuable data on the solvation behavior of such molecules. This information is crucial for formulating drugs and understanding their behavior in different environments (Yao, Xia, & Li, 2017).

Antimicrobial Activity

Studies on new pyridine derivatives, including those related to "4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid," have explored their antimicrobial properties. This research contributes to the discovery of new antimicrobial agents and understanding the structure-activity relationships that govern their efficacy (Patel, Agravat, & Shaikh, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-[(4-methoxypyrimidin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-18-10-6-7-13-12(15-10)14-9-4-2-8(3-5-9)11(16)17/h2-7H,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUPYRQKVWMFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid

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